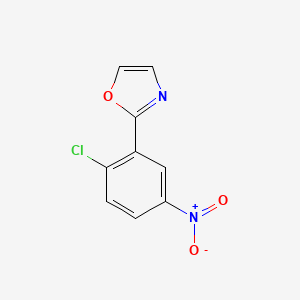

2-(2-Chloro-5-nitrophenyl)oxazole

Description

BenchChem offers high-quality 2-(2-Chloro-5-nitrophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chloro-5-nitrophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H5ClN2O3 |

|---|---|

Molecular Weight |

224.60 g/mol |

IUPAC Name |

2-(2-chloro-5-nitrophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5ClN2O3/c10-8-2-1-6(12(13)14)5-7(8)9-11-3-4-15-9/h1-5H |

InChI Key |

RBILKTPHGXCTGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C2=NC=CO2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-(2-Chloro-5-nitrophenyl)oxazole as a Privileged Scaffold

Topic: 2-(2-Chloro-5-nitrophenyl)oxazole: Chemical Structure, Synthesis, and Functional Utility Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

In the landscape of heterocyclic building blocks, 2-(2-Chloro-5-nitrophenyl)oxazole represents a highly functionalized "lynchpin" scaffold. Unlike inert structural motifs, this molecule is designed for divergent synthesis. It combines a bioisosteric oxazole core with a phenyl ring bearing two orthogonal reactivity handles: a nitro group (reducible to an amine) and a chlorine atom activated for Nucleophilic Aromatic Substitution (

This guide outlines the physicochemical profile, robust synthetic pathways, and strategic application of this compound in generating high-value small molecule libraries for kinase inhibition and antimicrobial research.

Structural Analysis & Physicochemical Profile

Molecular Architecture

The molecule consists of a 1,3-oxazole ring attached at the C2 position to the C1 position of a benzene ring. The benzene ring is substituted with a chlorine atom at the ortho position (C2') and a nitro group at the meta position (C5').

-

Formula:

-

Molecular Weight: 224.60 g/mol

-

Key Electronic Feature: The "Push-Pull" Activation . The chlorine atom is electronically destabilized (activated) by the electron-withdrawing nature of both the para-nitro group and the ortho-oxazole ring. This makes the C-Cl bond significantly more labile toward nucleophiles than in standard chlorobenzene.

Physicochemical Properties (Predicted)

| Property | Value / Description | Implication for Handling |

| LogP (Octanol/Water) | ~2.3 – 2.6 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |

| Melting Point | 110 – 115 °C (Est.) | Solid at room temperature; amenable to recrystallization. |

| H-Bond Donors | 0 | Good membrane permeability potential. |

| H-Bond Acceptors | 4 (N-oxazole, O-oxazole, NO2) | Interaction points for protein binding pockets. |

| Solubility | Low in water; High in organic solvents | Use DMSO for biological assays; DCM/MeOH for synthesis. |

Synthetic Pathways[1][2][3][4][5][6]

Synthesis Workflow (DOT Visualization)

Caption: Figure 1. Step-wise synthesis of 2-(2-Chloro-5-nitrophenyl)oxazole via the Robinson-Gabriel cyclodehydration strategy.

Detailed Experimental Protocol

Step 1: Activation

-

Suspend 2-chloro-5-nitrobenzoic acid (20.1 g, 100 mmol) in dry Toluene or DCM.

-

Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

-

Reflux for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Concentrate in vacuo to yield the acid chloride. Critical: Do not purify; use immediately to prevent hydrolysis.

Step 2: Amide Formation

-

Dissolve the crude acid chloride in dry DCM (100 mL) and cool to 0°C.

-

Add Aminoacetaldehyde dimethyl acetal (1.05 eq) and Triethylamine (2.5 eq) dropwise.

-

Stir at Room Temperature (RT) for 4 hours.

-

Wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.

Step 3: Cyclization (The Critical Step)

-

Add the acetal amide intermediate to Polyphosphoric Acid (PPA) or Conc. H2SO4 at 0°C.

-

Heat to 100-120°C for 1-2 hours. Note: Monitor by TLC. The acetal cleavage and ring closure happen in one pot.

-

Pour the hot mixture onto crushed ice (Caution: Exothermic).

-

Neutralize with NaOH/NaHCO3 to precipitate the solid product.

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc).

Reactivity & Applications in Drug Discovery

The true value of this scaffold lies in its ability to serve as a divergence point for library synthesis.

Divergent Synthesis Map

Caption: Figure 2. Divergent reactivity profile. Pathway A utilizes the activated chlorine; Pathway B targets the nitro group.

Strategic Utility

-

Kinase Inhibition: The oxazole ring mimics the adenine core of ATP, while the phenyl group directs substituents into the hydrophobic pocket. The 2-chloro position can be substituted with solubilizing amines (e.g., morpholine, piperazine) via

to improve pharmacokinetic properties. -

Antimicrobial Agents: Oxazole derivatives are known pharmacophores in antitubercular agents.[1] The nitro group can be reduced to an aniline, which is then coupled with sulfonyl chlorides to generate sulfonamides.

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated under confinement. Ensure reactions involving the nitro group (especially reduction) are vented properly.

-

Skin Sensitization: The activated chlorobenzene moiety is a potent alkylating agent. Double-gloving (Nitrile) and working in a fume hood are mandatory to prevent allergic contact dermatitis.

-

Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

-

BenchChem. Synthesis of 2-Chloro-5-nitrobenzoic Acid and Derivatives. Retrieved from

-

PubChem. 2-(4-Nitrophenyl)oxazole Compound Summary. National Library of Medicine. Retrieved from

-

MDPI. General Synthesis of 2-Substituted Benzoxazoles and Oxazoles. Molecules Journal. Retrieved from

-

ChemicalBook. 2-Chloro-5-nitrobenzoic acid Properties and Reactions. Retrieved from

Sources

2-(2-Chloro-5-nitrophenyl)oxazole CAS number and molecular weight

Executive Summary: This document provides a comprehensive technical overview of 2-Chloro-5-nitrobenzoxazole, a key heterocyclic intermediate. While the initial query specified 2-(2-Chloro-5-nitrophenyl)oxazole, publicly available chemical databases lack specific information for this exact structure. However, the closely related and structurally significant compound, 2-Chloro-5-nitrobenzoxazole, is well-documented. This guide will focus on this latter compound, covering its chemical identity, molecular characteristics, a detailed synthesis protocol, and its potential applications in medicinal chemistry and materials science, grounded in the established significance of the benzoxazole scaffold.

Chemical Identity and Core Properties

2-Chloro-5-nitrobenzoxazole is a substituted benzoxazole, a class of heterocyclic compounds known for its wide range of biological activities and applications in materials science.[1] The presence of a chloro group at the 2-position and a nitro group at the 5-position makes it a versatile building block for further chemical modifications.

Molecular Structure and Data

The fundamental physicochemical properties of 2-Chloro-5-nitrobenzoxazole are summarized in the table below.

| Parameter | Value | Source |

| CAS Number | 54120-91-1 | [2][3] |

| Molecular Formula | C₇H₃ClN₂O₃ | [2] |

| Molecular Weight | 198.56 g/mol | [2] |

| Canonical SMILES | C1=CC2=C(C=C1[O-])N=C(O2)Cl | |

| InChI Key | Not readily available |

Synthesis of 2-Chloro-5-nitrobenzoxazole

The synthesis of 2-Chloro-5-nitrobenzoxazole can be achieved from 5-nitrobenzo[d]oxazole-2-thiol. The following protocol is based on established chemical literature.[2]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2-Chloro-5-nitrobenzoxazole.

Detailed Experimental Protocol

Materials:

-

5-nitrobenzo[d]oxazole-2-thiol (5.9 g, 30 mmol)

-

Thionyl chloride (54.7 mL, 751 mmol)

-

N,N-dimethyl-formamide (DMF) (0.04 mL, 0.456 mmol)

-

Toluene

-

Dichloromethane (DCM)

-

Heptane

-

Ethyl acetate (EA)

Procedure:

-

To a suspension of 5-nitrobenzo[d]oxazole-2-thiol in thionyl chloride, add a catalytic amount of DMF.[2]

-

Heat the mixture to 65°C and stir for 1 hour.[2]

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.[2]

-

The residue is suspended in toluene, and the solvent is evaporated again to remove residual thionyl chloride.[2]

-

The resulting residue is taken up in DCM and purified by column chromatography using a heptane:ethyl acetate (4:1) eluent system to yield the final product.[2]

Potential Applications and Research Directions

The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] The functional groups on 2-Chloro-5-nitrobenzoxazole present opportunities for diverse derivatization.

Medicinal Chemistry

-

Anticancer Agents: Benzoxazole derivatives have been investigated as potent anticancer agents.[1] The 2-chloro position is susceptible to nucleophilic substitution, allowing for the introduction of various side chains to modulate biological activity.

-

Antimicrobial Agents: The benzoxazole core is found in compounds with significant antimicrobial and antifungal properties.[1]

-

Anti-inflammatory and Analgesic Agents: Certain benzoxazole derivatives have demonstrated anti-inflammatory and analgesic effects.[4]

Materials Science

The rigid and planar structure of the benzoxazole system makes it a candidate for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs).[1]

Safety and Handling

Conclusion

2-Chloro-5-nitrobenzoxazole is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. Its synthesis is straightforward, and the reactivity of the chloro and nitro substituents provides a platform for extensive chemical exploration. Further research into the biological and material properties of its derivatives is warranted.

References

-

MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-(2-Chloro-5-nitrophenyl)oxazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 2-(2-Chloro-5-nitrophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the compound's chemical identifiers, predicted properties, and a robust, step-by-step synthesis protocol based on the Van Leusen oxazole synthesis. Furthermore, it explores the anticipated spectroscopic characteristics, reactivity, and potential applications in drug discovery, drawing on the known biological activities of structurally related substituted oxazoles. Safety considerations for handling this and similar compounds are also addressed, providing a complete resource for laboratory professionals.

Compound Identification and Chemical Properties

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 2-(2-Chloro-5-nitrophenyl)-1,3-oxazole |

| SMILES String | O=N(=O)c1cc(ccc1Cl)c2ocnc2 |

| InChIKey | InChIKey=YJGFZJVBWWXTCX-UHFFFAOYSA-N |

| Molecular Formula | C₉H₅ClN₂O₃ |

| Molecular Weight | 224.60 g/mol |

Predicted Physicochemical Properties:

The properties of 2-(2-Chloro-5-nitrophenyl)oxazole are influenced by the electron-withdrawing nature of the chloro and nitro groups on the phenyl ring, as well as the inherent characteristics of the oxazole moiety.

| Property | Predicted Value |

| LogP | ~2.5 - 3.5 |

| Topological Polar Surface Area (TPSA) | ~70 - 80 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 1 |

Synthesis of 2-(2-Chloro-5-nitrophenyl)oxazole via Van Leusen Reaction

The most direct and efficient synthetic route to 2-(2-Chloro-5-nitrophenyl)oxazole is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[1][2]

Reaction Principle

The Van Leusen oxazole synthesis is a powerful method for constructing the oxazole ring. The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (in this case, 2-chloro-5-nitrobenzaldehyde). Subsequent intramolecular cyclization and elimination of p-toluenesulfinic acid yield the desired oxazole.[1][2]

Caption: General workflow of the Van Leusen oxazole synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Van Leusen oxazole synthesis with substituted benzaldehydes.[1][3]

Materials:

-

2-Chloro-5-nitrobenzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (1.1 eq).

-

Solvent Addition: Add anhydrous methanol to the flask to a concentration of approximately 0.1-0.2 M.

-

Base Addition: Add anhydrous potassium carbonate (2.0-2.5 eq) to the stirred solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Spectroscopic Characterization (Predicted)

Predictive tools and data from analogous structures can provide insight into the expected spectroscopic features of 2-(2-Chloro-5-nitrophenyl)oxazole.[4]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and oxazole rings.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Oxazole H5 | ~7.8 - 8.0 | s |

| Oxazole H4 | ~7.2 - 7.4 | s |

| Phenyl H6' | ~8.3 - 8.5 | d |

| Phenyl H4' | ~8.1 - 8.3 | dd |

| Phenyl H3' | ~7.6 - 7.8 | d |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Oxazole C2 | ~160 - 162 |

| Oxazole C5 | ~150 - 152 |

| Oxazole C4 | ~125 - 127 |

| Phenyl C1' | ~130 - 132 |

| Phenyl C2' (C-Cl) | ~133 - 135 |

| Phenyl C3' | ~124 - 126 |

| Phenyl C4' | ~128 - 130 |

| Phenyl C5' (C-NO₂) | ~147 - 149 |

| Phenyl C6' | ~122 - 124 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve cleavage of the bond between the phenyl and oxazole rings, as well as fragmentation of the oxazole ring itself. Characteristic losses of NO₂, CO, and HCN are anticipated.[5][6]

Reactivity and Potential Applications

The chemical reactivity of 2-(2-Chloro-5-nitrophenyl)oxazole is dictated by the interplay of its functional groups. The oxazole ring can participate in various reactions, including electrophilic and nucleophilic substitutions, although the electron-withdrawing nature of the phenyl substituent may influence its reactivity.[7]

Chemical Reactivity

-

Electrophilic Aromatic Substitution: The oxazole ring is generally susceptible to electrophilic attack, primarily at the C5 position. However, the electron-withdrawing 2-substituent may deactivate the ring towards this type of reaction.[7]

-

Nucleophilic Aromatic Substitution: The chlorine atom on the phenyl ring is activated towards nucleophilic aromatic substitution by the ortho- and para-directing nitro group. This allows for the introduction of various nucleophiles at this position, enabling further diversification of the molecular scaffold.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as amide bond formation or diazotization.

Potential Applications in Drug Discovery

Oxazole-containing compounds exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[8][9][10] The presence of chloro and nitro functionalities on the phenyl ring of the title compound may impart specific pharmacological properties.

-

Antimicrobial and Antifungal Activity: Many nitroaromatic compounds and oxazole derivatives have demonstrated potent antimicrobial and antifungal properties.[10][11]

-

Anticancer Activity: The oxazole nucleus is a key component of several anticancer agents. The substitution pattern on the phenyl ring can be tuned to optimize cytotoxic activity against various cancer cell lines.[12][13]

-

Anti-inflammatory Activity: Certain substituted oxazoles have been shown to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[8]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 2-(2-Chloro-5-nitrophenyl)oxazole. While specific toxicity data is not available, information from structurally related compounds can provide guidance.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15][16]

-

Health Hazards: Compounds containing nitro and chloro-aromatic groups should be treated as potentially hazardous. Avoid inhalation, ingestion, and skin contact.[14][15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciforum.net [sciforum.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. article.sapub.org [article.sapub.org]

- 7. tandfonline.com [tandfonline.com]

- 8. irma-international.org [irma-international.org]

- 9. researchgate.net [researchgate.net]

- 10. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. semanticscholar.org [semanticscholar.org]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

Unlocking Therapeutic Potential: A Technical Guide to the Pharmacophore Properties of the 2-(2-Chloro-5-nitrophenyl)oxazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 2-(2-chloro-5-nitrophenyl)oxazole scaffold is an emerging pharmacophore with significant potential in modern medicinal chemistry. This technical guide provides an in-depth analysis of its core pharmacophoric properties, offering a scientific rationale for its diverse biological activities. We will explore the intricate interplay of the oxazole core, the chloro and nitro substituents on the phenyl ring, and their collective contribution to target binding and biological response. This document serves as a comprehensive resource for researchers aiming to leverage this scaffold in the design and development of novel therapeutic agents. We will delve into its structural features, potential biological targets, and a reasoned approach to its synthesis and bio-evaluation, grounded in established scientific principles and data from analogous molecular structures.

Introduction: The Oxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in drug discovery, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic and structural characteristics allow it to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, and π-π stacking.[1] The oxazole nucleus is a bioisostere for other five-membered heterocyclic rings and can be strategically functionalized at the 2, 4, and 5-positions to modulate its pharmacokinetic and pharmacodynamic properties.[3] The incorporation of an aryl substituent at the 2-position, in particular, has been a successful strategy in developing potent and selective therapeutic agents.

The focus of this guide, the 2-(2-chloro-5-nitrophenyl)oxazole scaffold, presents a compelling case for investigation. The phenyl ring is decorated with two critical electron-withdrawing groups: a chloro group at the ortho position and a nitro group at the meta position relative to the oxazole linkage. These substituents are not mere decorations; they are key modulators of the scaffold's electronic and steric profile, profoundly influencing its biological activity.[4][5]

Deconstructing the Pharmacophore: An Analysis of the 2-(2-Chloro-5-nitrophenyl)oxazole Scaffold

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and elicit a biological response. While a definitive, experimentally-derived pharmacophore model for the 2-(2-chloro-5-nitrophenyl)oxazole scaffold is not yet established in the public domain, we can construct a hypothetical model based on the known properties of its constituent parts and data from structurally related compounds.

The Oxazole Core: A Versatile Interaction Hub

The oxazole ring itself presents several key pharmacophoric features:

-

Hydrogen Bond Acceptor: The nitrogen atom at the 3-position of the oxazole ring acts as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a target's binding site.

-

Aromatic System: The planar, aromatic nature of the oxazole ring allows for favorable π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site.

-

Dipole Moment: The presence of two heteroatoms (N and O) imparts a significant dipole moment to the ring, enabling electrostatic interactions with polar residues in the binding pocket.

The 2-Chloro-5-nitrophenyl Moiety: Modulating Potency and Selectivity

The substitution pattern on the phenyl ring is critical to the scaffold's overall pharmacophoric profile.

-

2-Chloro Substituent: The chlorine atom at the ortho position introduces both steric and electronic effects.

-

Steric Influence: The chloro group can induce a torsional twist between the phenyl and oxazole rings, influencing the molecule's overall conformation. This can be advantageous for fitting into specific binding pockets.

-

Electronic Effect: As an electron-withdrawing group, chlorine enhances the electrophilicity of the phenyl ring and can participate in halogen bonding, a directional non-covalent interaction with electron-donating atoms like oxygen or nitrogen.[4]

-

Metabolic Blocker: The presence of a halogen can block sites of metabolism, potentially increasing the compound's half-life.[4]

-

-

5-Nitro Substituent: The nitro group is a strong electron-withdrawing group with distinct pharmacophoric contributions.

-

Hydrogen Bond Acceptor: The oxygen atoms of the nitro group are potent hydrogen bond acceptors, providing additional anchoring points for interaction with the biological target.

-

Electronic Character: The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the entire scaffold, which can be critical for binding affinity.[6]

-

Bioreductive Activation: Nitroaromatic compounds are known to undergo bioreduction in hypoxic environments, such as those found in solid tumors and certain bacterial infections.[5][7] This can lead to the formation of reactive intermediates that are cytotoxic, making this scaffold a promising candidate for targeted therapies.[7]

-

A Hypothetical Pharmacophore Model

Based on the analysis of its components, a hypothetical pharmacophore model for the 2-(2-chloro-5-nitrophenyl)oxazole scaffold can be proposed, as depicted in the following diagram:

Caption: Hypothetical pharmacophore model of the 2-(2-Chloro-5-nitrophenyl)oxazole scaffold.

Potential Biological Targets and Therapeutic Applications

The structural features of the 2-(2-chloro-5-nitrophenyl)oxazole scaffold suggest its potential to interact with a variety of biological targets, leading to a broad spectrum of therapeutic applications.

Anticancer Activity

The presence of the nitroaromatic moiety is a strong indicator of potential anticancer activity, particularly against solid tumors characterized by hypoxic regions.[7] The bioreductive activation of the nitro group can lead to the generation of cytotoxic reactive nitrogen species that induce DNA damage and apoptosis in cancer cells.[5] Furthermore, oxazole-containing compounds have been reported to inhibit key signaling pathways involved in cancer progression, such as those mediated by protein kinases.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[5] The mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to form toxic intermediates that disrupt cellular function and integrity. The 2-(2-chloro-5-nitrophenyl)oxazole scaffold, therefore, represents a promising lead for the development of novel antibacterial and antifungal agents, potentially overcoming existing resistance mechanisms.

Anti-inflammatory Activity

Certain 2-aryloxazole derivatives have shown potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[8] The specific substitution pattern of the 2-(2-chloro-5-nitrophenyl)oxazole scaffold could confer selectivity for COX-2, offering a potential therapeutic advantage by minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Methodologies for Synthesis and Evaluation

Proposed Synthetic Protocol

A plausible and efficient synthesis of the 2-(2-chloro-5-nitrophenyl)oxazole scaffold can be envisioned through the condensation of 2-chloro-5-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC), a variation of the Van Leusen oxazole synthesis.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or dimethylformamide, add tosylmethyl isocyanide (1.1 equivalents).

-

Base Addition: Add a base, such as potassium carbonate (2.0 equivalents), to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-chloro-5-nitrophenyl)oxazole.

Caption: Proposed workflow for the synthesis of 2-(2-Chloro-5-nitrophenyl)oxazole.

In Silico and In Vitro Evaluation Workflow

A systematic evaluation of the synthesized compounds is crucial to validate their therapeutic potential.

Caption: Integrated workflow for the evaluation of 2-(2-Chloro-5-nitrophenyl)oxazole derivatives.

In Silico Analysis:

-

ADME/Tox Prediction: Utilize computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of the scaffold and its derivatives.[9][10] This early-stage assessment helps in identifying potential liabilities and guiding further optimization.

-

Molecular Docking: Perform molecular docking studies against known biological targets (e.g., protein kinases, microbial enzymes, COX) to predict binding modes and affinities, providing insights into the mechanism of action.

In Vitro Assays:

-

Anticancer Activity: Evaluate the cytotoxic effects of the compounds against a panel of cancer cell lines using assays such as the MTT assay. Further studies can investigate the induction of apoptosis and cell cycle arrest.

-

Antimicrobial Activity: Determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a range of pathogenic bacteria and fungi.

-

Anti-inflammatory Activity: Assess the inhibitory activity against COX-1 and COX-2 enzymes to determine potency and selectivity.

Data Presentation: Comparative Analysis of Related Scaffolds

To provide a quantitative context for the potential of the 2-(2-chloro-5-nitrophenyl)oxazole scaffold, the following table summarizes the biological activities of structurally related compounds reported in the literature.

| Scaffold | Biological Activity | Target | IC50/MIC | Reference |

| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole | Anticancer | EGFR Tyrosine Kinase | Varies with aryl substitution | [8] |

| Nitrophenyl-substituted 1,2,4-oxadiazoles | Antibacterial | Not specified | MICs > 100 µM against E. coli | [9] |

| 2-Aryloxazole Sulfonamides | Anti-inflammatory | COX-2 | Varies with substitution | [1] |

| 2-(2-Arylphenyl)benzoxazole | Anti-inflammatory | COX-2 | Selective inhibition | [8] |

Conclusion and Future Directions

The 2-(2-chloro-5-nitrophenyl)oxazole scaffold represents a promising and versatile platform for the development of novel therapeutic agents. Its unique combination of a privileged oxazole core with strategically placed chloro and nitro substituents creates a rich pharmacophore with the potential for potent and selective biological activity. The insights provided in this guide, from the deconstruction of its pharmacophoric features to proposed synthetic and evaluation strategies, are intended to empower researchers to explore the full therapeutic potential of this exciting molecular architecture.

Future research should focus on the synthesis of a focused library of derivatives to establish a comprehensive structure-activity relationship (SAR). Elucidating the precise molecular targets and mechanisms of action through advanced biochemical and cellular assays will be crucial for translating the promise of this scaffold into tangible clinical candidates.

References

- Bastug, G., Eviolitte, C., & Markó, I. E. (2012). The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole, benzothiazole, and benzimidazole derivatives in an efficient and connective methodology. Organic Letters, 14(13), 3502-3505.

- BenchChem. (2025).

- Ahsan, M. J., Singh Rathod, V. P., Singh, M., Sharma, R., Jadav, S. S., & et al. (2013). Synthesis, Anticancer and Molecular Docking Studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-Oxadiazole Analogues. Medicinal Chemistry, 3(6), 294-297.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.

- George, B., & Sreekumar, V. (2020). Palladium complexes of dendronized amine polymer (EG–Gn–Pd, n = 0, 1, and 2) catalysts for the synthesis of benzoxazoles. RSC Advances, 10(45), 26953-26964.

- Shafiee, A., & Ghassem-zadeh, M. (1998). A New, One-Pot Synthesis of 2,5-Disubstituted 1,3-Oxazoles. Journal of Heterocyclic Chemistry, 35(1), 139-141.

- A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. (2025).

- Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-240.

- Schwekendiek, K., & Glorius, F. (2006). A New Methodology for the Synthesis of 2-Oxazolines. Synthesis, 2006(17), 2996-3002.

- de Souza, M. V. N. (2021). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(1), 3-23.

- Zilifdar, F., et al. (2022). Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives. Bioorganic Chemistry, 123, 105756.

- O'Hagan, D. (2010). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science, 1(1), 7-14.

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. AFJPS, 5(1), 1-7.

- Kaur, R., et al. (2018). Therapeutic potential of oxazole scaffold: a patent review (2006-2017).

- Kolageri, S., S, H., & Parit, M. (2022). In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. Journal of Applied Pharmaceutical Research, 10(3), 28-38.

- Sharma, P., Kumar, V., & Singh, P. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.

- Kaspady, M., et al. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 6(1), 54-59.

- Das, P., & Deka, R. C. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(50), 35050-35064.

- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880.

- Li, Z., et al. (2020). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 40(10), 3229-3243.

- Wang, Y., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3456.

- In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity. (2026).

- Noriega, C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3636.

- Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. (2026).

- de la Torre, B. G., & Albericio, F. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 61(21), 9477-9486.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological activity and ADME/Tox prediction of some 2-substituted benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Computational Design and Toxicity Prediction of Oxazole Derivatives Targeting PPARγ as Potential Therapeutics for Diabetes Mellitus in Compare to Rosiglitazone and Pioglitazone | Journal of the Chilean Chemical Society [jcchems.com]

Methodological & Application

Application Note and Protocol: A Detailed Guide to the Synthesis of 2-(2-Chloro-5-nitrophenyl)oxazole from 2-Chloro-5-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details a robust and efficient two-step synthesis of 2-(2-chloro-5-nitrophenyl)oxazole, a valuable building block in medicinal chemistry and materials science, starting from the readily available 2-chloro-5-nitrobenzoic acid. The protocol is designed to be a self-validating system, with in-depth explanations of the experimental choices and references to authoritative sources.

Introduction

Substituted oxazoles are a prominent class of heterocyclic compounds frequently found in natural products and pharmaceuticals, exhibiting a wide range of biological activities. The target molecule, 2-(2-chloro-5-nitrophenyl)oxazole, incorporates the pharmacophoric 2-chloro-5-nitrophenyl moiety, making it a key intermediate for the synthesis of novel therapeutic agents. This application note provides a detailed, field-proven protocol for its synthesis, beginning with the formation of an amide intermediate followed by a cyclodehydration and oxidation sequence.

Reaction Overview

The synthesis of 2-(2-chloro-5-nitrophenyl)oxazole from 2-chloro-5-nitrobenzoic acid is most effectively achieved through a two-step process:

-

Amide Formation: 2-chloro-5-nitrobenzoic acid is first converted to its more reactive acyl chloride derivative, which then readily reacts with 2-aminoethanol to yield the N-(2-hydroxyethyl)-2-chloro-5-nitrobenzamide intermediate.

-

Oxazole Formation: The intermediate amide undergoes a cyclodehydration reaction to form the corresponding oxazoline, which is subsequently oxidized to the desired oxazole.

This approach allows for high yields and purity of the final product.

Part 1: Synthesis of N-(2-hydroxyethyl)-2-chloro-5-nitrobenzamide (Intermediate)

This initial step focuses on the efficient formation of the amide bond, a critical precursor to the oxazole ring. The conversion of the carboxylic acid to an acyl chloride is a classic and reliable method for activating the carboxyl group for amidation.[1]

Protocol: Amide Formation

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |

| 2-Chloro-5-nitrobenzoic acid | 2516-96-3 | 201.56 | 10.0 g (49.6 mmol) | 99% |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 7.2 mL (99.2 mmol) | 99% |

| 2-Aminoethanol | 141-43-5 | 61.08 | 3.3 mL (54.6 mmol) | 99% |

| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 13.8 mL (99.2 mmol) | 99% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 200 mL | Anhydrous |

| Saturated sodium bicarbonate solution | - | - | 100 mL | - |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | 10 g | - |

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chloro-5-nitrobenzoic acid (10.0 g, 49.6 mmol) and anhydrous dichloromethane (100 mL).

-

Slowly add thionyl chloride (7.2 mL, 99.2 mmol) to the suspension at room temperature.

-

Heat the mixture to reflux (approximately 40°C) and maintain for 2 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-chloro-5-nitrobenzoyl chloride is a yellow solid.[2][3]

-

-

Amidation:

-

Dissolve the crude 2-chloro-5-nitrobenzoyl chloride in 100 mL of anhydrous dichloromethane in a 500 mL round-bottom flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

-

In a separate flask, prepare a solution of 2-aminoethanol (3.3 mL, 54.6 mmol) and triethylamine (13.8 mL, 99.2 mmol) in 50 mL of anhydrous dichloromethane.

-

Add the 2-aminoethanol/triethylamine solution dropwise to the stirred solution of the acyl chloride at 0°C over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding 100 mL of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of water, and 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)-2-chloro-5-nitrobenzamide.

-

Purify the crude product by recrystallization from a mixture of ethanol and water to obtain a pale yellow solid.

-

Part 2: Synthesis of 2-(2-Chloro-5-nitrophenyl)oxazole

The second stage of the synthesis involves the cyclodehydration of the N-(2-hydroxyethyl)amide intermediate to form an oxazoline, followed by oxidation to the final oxazole product. The use of the Burgess reagent is a mild and efficient method for the cyclodehydration step.[1][4][5]

Protocol: Oxazole Formation

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |

| N-(2-hydroxyethyl)-2-chloro-5-nitrobenzamide | (Intermediate) | 244.62 | 5.0 g (20.4 mmol) | Purified |

| Burgess Reagent | 29684-56-8 | 238.28 | 5.8 g (24.4 mmol) | 98% |

| Manganese dioxide (MnO₂) | 1313-13-9 | 86.94 | 8.9 g (102 mmol) | Activated |

| Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | Anhydrous |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | Anhydrous |

| Celite | 61790-53-2 | - | 20 g | - |

Step-by-Step Procedure:

-

Cyclodehydration to Oxazoline:

-

To a 250 mL round-bottom flask under a nitrogen atmosphere, add N-(2-hydroxyethyl)-2-chloro-5-nitrobenzamide (5.0 g, 20.4 mmol) and 100 mL of anhydrous tetrahydrofuran (THF).

-

Add the Burgess reagent (5.8 g, 24.4 mmol) in one portion to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 66°C) and maintain for 3 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

-

Oxidation to Oxazole:

-

After cooling the reaction mixture to room temperature, add activated manganese dioxide (8.9 g, 102 mmol) to the flask.

-

Stir the resulting suspension vigorously at room temperature for 12 hours. The oxidation can be monitored by TLC.

-

-

Work-up and Purification:

-

Upon completion of the oxidation, filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the Celite pad with dichloromethane (3 x 20 mL).

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in 100 mL of dichloromethane and wash with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 2-(2-chloro-5-nitrophenyl)oxazole.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Data Presentation

Predicted Spectroscopic Data for 2-(2-Chloro-5-nitrophenyl)oxazole:

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.3-8.5 | Doublet | Aromatic H (adjacent to NO₂) |

| ~8.1-8.3 | Doublet of doublets | Aromatic H |

| ~7.6-7.8 | Doublet | Aromatic H (adjacent to Cl) |

| ~7.7-7.9 | Doublet | Oxazole H |

| ~7.2-7.4 | Doublet | Oxazole H |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | Oxazole C2 |

| ~148-152 | Aromatic C-NO₂ |

| ~140-145 | Oxazole C5 |

| ~130-135 | Aromatic C-Cl |

| ~125-130 | Aromatic CH |

| ~120-125 | Aromatic CH |

| ~125-130 | Oxazole C4 |

| ~118-122 | Aromatic C (ipso to oxazole) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3150 | C-H stretching (oxazole ring) |

| ~1600-1650 | C=N stretching (oxazole ring) |

| ~1520-1560 | Asymmetric NO₂ stretching |

| ~1340-1380 | Symmetric NO₂ stretching |

Visualization of the Experimental Workflow

Caption: Synthetic workflow for 2-(2-chloro-5-nitrophenyl)oxazole.

Discussion and Mechanistic Insights

The conversion of the carboxylic acid to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amino group of 2-aminoethanol. Triethylamine acts as a base to neutralize the HCl generated during the amidation reaction.

The Burgess reagent facilitates the cyclodehydration of the N-(2-hydroxyethyl)amide through an intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl, which is activated by the reagent. This process is known to be mild and selective, minimizing side reactions.[4] The subsequent oxidation of the resulting oxazoline to the aromatic oxazole is a standard transformation, and manganese dioxide is a common and effective oxidant for this purpose.

Troubleshooting

-

Low yield in amidation: Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the acyl chloride and thionyl chloride.

-

Incomplete cyclodehydration: The Burgess reagent is moisture-sensitive; ensure it is handled under an inert atmosphere. If the reaction stalls, a slight excess of the reagent may be added.

-

Difficult purification: If the final product is difficult to purify by column chromatography, consider recrystallization from a different solvent system, such as ethyl acetate/hexane.

Safety and Handling

-

2-Chloro-5-nitrobenzoic acid: Irritant. Avoid contact with skin and eyes.

-

Thionyl chloride: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Reacts violently with water.

-

Burgess Reagent: Moisture-sensitive. Handle under an inert atmosphere.

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Kangani, C.O.; Kelley, D.E. One Pot Direct Synthesis of Amides or Oxazolines from Carboxylic Acids Using Deoxo-Fluor Reagent. Tetrahedron Lett.2005 , 46, 8917–8920. [Link]

-

A mild and highly efficient one pot–one step condensation and/or condensation–cyclization of various acids to amides and/or oxazolines using Deoxo-Fluor reagents is described. PMC[Link]

-

Burgess reagent in organic synthesis. Journal of the Indian Institute of Science[Link]

-

2-Chloro-5-nitrobenzoyl chloride. NIST Chemistry WebBook[Link]

-

Benzoyl chloride, 2-chloro-5-nitro-. PubChem[Link]

Sources

- 1. atlanchimpharma.com [atlanchimpharma.com]

- 2. 2-Chloro-5-nitrobenzoyl chloride [webbook.nist.gov]

- 3. Benzoyl chloride, 2-chloro-5-nitro- | C7H3Cl2NO3 | CID 117637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journal.iisc.ac.in [journal.iisc.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

2-(2-Chloro-5-nitrophenyl)oxazole in antibacterial drug discovery research

Application Note: 2-(2-Chloro-5-nitrophenyl)oxazole in Antibacterial Drug Discovery

Abstract & Introduction

The resurgence of nitro-aromatic compounds in antibacterial research is driven by the urgent need to combat Multi-Drug Resistant (MDR) pathogens. While historically viewed with caution due to potential toxicity, modern medicinal chemistry has successfully repurposed the nitro-group "warhead" in controlled scaffolds (e.g., Pretomanid, Delamanid) to target bacterial respiratory pathways and DNA synthesis.

This guide focuses on 2-(2-Chloro-5-nitrophenyl)oxazole , a representative lead compound that combines the pharmacokinetic stability of the 1,3-oxazole ring with the bio-reductive potency of a nitro-aryl moiety. The ortho-chloro substitution provides steric protection against rapid metabolic degradation, while the meta-nitro group serves as a substrate for bacterial type I nitroreductases (NTR), leading to the generation of reactive nitrogen species (RNS) that damage bacterial DNA and proteins.

This Application Note provides a validated workflow for the synthesis, purification, and antibacterial assessment of this scaffold, designed for researchers in early-stage hit-to-lead optimization.

Part 1: Chemical Synthesis & Characterization

Synthetic Strategy: The Cyclodehydration Route

To ensure high regioselectivity for the 2-aryl substitution, we utilize a modified Robinson-Gabriel cyclization or the Pomeranz-Fritsch type cyclization approach. The most robust method for this specific scaffold involves the condensation of 2-chloro-5-nitrobenzoyl chloride with 2-aminoacetaldehyde dimethyl acetal , followed by acid-mediated cyclization.

Reaction Scheme (DOT Visualization):

Figure 1: Synthetic pathway for the construction of the 2-aryloxazole core via amide condensation and acid-mediated cyclization.

Detailed Protocol: Synthesis of 2-(2-Chloro-5-nitrophenyl)oxazole

Reagents:

-

2-Chloro-5-nitrobenzoyl chloride (1.0 equiv)

-

2-Aminoacetaldehyde dimethyl acetal (1.1 equiv)

-

Triethylamine (Et3N) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)[1]

-

Methanesulfonic acid (MsOH) or Polyphosphoric acid (PPA)

Step 1: Amide Formation

-

Preparation: Dissolve 2-aminoacetaldehyde dimethyl acetal (10 mmol) and Et3N (15 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under N2 atmosphere. Cool to 0°C.[2]

-

Addition: Dropwise add a solution of 2-chloro-5-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1) for the disappearance of the acid chloride.

-

Workup: Wash the organic layer with 1M HCl (2x), Sat. NaHCO3 (2x), and Brine. Dry over Na2SO4 and concentrate in vacuo to yield the acyclic amide intermediate.

Step 2: Cyclization

-

Cyclization: Add the crude amide intermediate to a flask containing Methanesulfonic acid (MsOH, 10 mL) or PPA.

-

Heating: Heat the mixture to 120°C for 2 hours. The acetal hydrolyzes and cyclizes with the amide carbonyl.

-

Quenching: Cool to RT and carefully pour onto crushed ice. Neutralize with solid Na2CO3 or NaOH solution until pH ~8.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL).

-

Purification: Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Quality Control Criteria:

-

Purity: >95% by HPLC (254 nm).

-

Identity: 1H NMR (DMSO-d6) must show the characteristic oxazole protons (two singlets or doublets at ~7.4 and ~8.2 ppm) and the aromatic pattern of the 2-chloro-5-nitrophenyl group.

Part 2: In Vitro Antibacterial Assessment

The biological activity of nitro-oxazoles is often spectrum-dependent. The following protocol utilizes the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Mycobacterium smegmatis (mc²155 - surrogate for M. tb).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

Workflow (DOT Visualization):

Figure 2: High-throughput MIC screening workflow following CLSI guidelines.

Step-by-Step Procedure:

-

Stock Preparation: Dissolve 2-(2-Chloro-5-nitrophenyl)oxazole in 100% DMSO to a concentration of 10 mg/mL.

-

Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate. Add 200 µL of compound stock (diluted to 128 µg/mL in broth) to column 1.

-

Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across the plate to column 10. Discard the final 100 µL. Columns 11 and 12 serve as Growth Control (no drug) and Sterility Control (no bacteria), respectively.

-

Inoculation: Prepare a bacterial suspension adjusted to 0.5 McFarland standard, then dilute 1:100. Add 100 µL of this suspension to wells 1-11. Final bacterial density: ~5 x 10^5 CFU/mL.

-

Incubation: Incubate at 37°C for 16-20 hours (aerobic).

-

Analysis: The MIC is the lowest concentration with no visible growth.

Data Interpretation Guide:

| Parameter | High Activity | Moderate Activity | Low/Inactive |

| MIC (µg/mL) | < 4.0 | 4.0 - 16.0 | > 32.0 |

| Spectrum | Likely Gram-positive & Anaerobes | Strain Specific | Non-specific |

Part 3: Mechanism of Action (MoA) Validation

Nitro-containing drugs often function as prodrugs. The nitro group is reduced by bacterial nitroreductases (Type I or II) to form nitroso, hydroxylamine, and finally amine derivatives. The intermediate radical anions are toxic to the bacteria.

Causality Check: If the compound is active against wild-type strains but inactive against nitroreductase-deficient mutants, the MoA is confirmed as bioreductive activation .

Experimental Insight: To validate this mechanism for 2-(2-Chloro-5-nitrophenyl)oxazole:

-

Perform MIC against E. coli vs. E. coli ΔnfsA/ΔnfsB (Nitroreductase knockouts).

-

Expectation: MIC should increase significantly (e.g., >4-fold) in the knockout strains if the nitro group is the primary driver of toxicity.

-

-

UV-Vis Reduction Assay: Incubate the compound with purified Nitroreductase and NADPH. Monitor the decrease in the nitro-peak (approx. 300-350 nm) and appearance of the amine peak over time.

References

- Title: A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles.

-

Antibacterial Activity of Nitro-Aromatics

-

CLSI Standards

- Title: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th

- Source: Clinical and Labor

-

URL:[Link]

-

Nitrobenzoic Acid Derivatives

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Proceedings – Section A | Indian Academy of Sciences [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. medicopublication.com [medicopublication.com]

- 6. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 7. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(2-Chloro-5-nitrophenyl)oxazole Intermediates

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 2-(2-chloro-5-nitrophenyl)oxazole and its synthetic intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of heterocyclic compounds. The presence of the chloro, nitro, and oxazole moieties imparts specific physicochemical properties that can present unique challenges during purification.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues. Our goal is to empower you with the causal understanding needed to not only solve current purification challenges but also to proactively design more robust purification strategies for your future experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 2-(2-chloro-5-nitrophenyl)oxazole?

A1: Impurities typically arise from the starting materials or side reactions during synthesis. The most common species to anticipate are:

-

Unreacted Starting Materials: Such as 2-chloro-5-nitrobenzaldehyde or the corresponding amine/amide precursors.

-

Isomeric Byproducts: A significant challenge is the presence of isomers, particularly the 2-chloro-3-nitrophenyl derivative, which can form during the nitration of 2-chlorobenzaldehyde.[1][2][3] These isomers often have very similar polarities, making separation difficult.

-

Over-nitrated Species: Dinitro- or trinitro- derivatives can form if nitration conditions are too harsh.[3]

-

Oxidized Byproducts: The aldehyde group in a precursor like 2-chloro-5-nitrobenzaldehyde can be oxidized to a carboxylic acid (2-chloro-5-nitrobenzoic acid), especially under strong oxidizing conditions.[3]

-

Reaction Solvents and Reagents: Residual high-boiling solvents (e.g., DMF) or reagents from the synthesis.

Q2: How do I choose the best primary purification technique for my crude product?

A2: The optimal technique depends on the physical state of your product and the nature of the impurities.[4]

-

Column Chromatography: This is the most versatile and common method for separating compounds with different polarities. It is particularly effective for removing both less polar and more polar impurities from your target oxazole derivative.[5][6]

-

Recrystallization: If your crude product is a solid and has high purity (>90%), recrystallization is an excellent and scalable method. It is highly effective at removing small amounts of impurities, especially isomers, provided a suitable solvent is found in which the desired product has significantly lower solubility at cooler temperatures than the impurities.[1][7]

-

Acid-Base Extraction: While the oxazole ring itself is weakly basic, this method is generally less effective for the main product but can be useful for removing acidic (e.g., 2-chloro-5-nitrobenzoic acid) or basic impurities during the initial workup.

The following decision tree can guide your choice:

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during your experiments, providing the underlying cause and actionable solutions.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography

-

Potential Cause 1: Inappropriate Solvent System. The polarity of your mobile phase (eluent) is not optimized to differentiate between your product and the impurities.

-

Solution: Systematic TLC Analysis. Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.35 for your target compound.

-

If the Rf is too high (spots run too fast), decrease the eluent's polarity (e.g., increase the hexane-to-ethyl acetate ratio).[4]

-

If the Rf is too low (spots barely move), increase the eluent's polarity (e.g., decrease the hexane-to-ethyl acetate ratio).[4]

-

For separating challenging isomers, try different solvent systems entirely (e.g., Dichloromethane/Methanol or Toluene/Acetone) to exploit different intermolecular interactions.[8]

-

-

-

Potential Cause 2: Improper Column Packing. Air bubbles, cracks, or an uneven silica bed in the column create channels, leading to band broadening and poor separation.

-

Solution: Use the Wet Slurry Method. Prepare a slurry of silica gel in your initial, least polar mobile phase.[5] Pour this slurry into the column and use gentle tapping or air pressure to ensure a uniform, tightly packed bed. Add a thin layer of sand on top to prevent disruption when adding solvent.[5][9]

-

-

Potential Cause 3: Overloading the Column. Too much crude material is loaded relative to the amount of stationary phase, exceeding the column's separation capacity.

-

Solution: Adhere to Loading Ratios. For flash chromatography, a general rule is a 1:30 to 1:100 ratio of crude product to silica gel by weight. For difficult separations, use a higher ratio (e.g., 1:100).

-

-

Potential Cause 4: Sample Band is too Diffuse. The sample was loaded in a large volume of a strong solvent, causing it to spread out before chromatography begins.

-

Solution: Use Dry Loading. Dissolve your crude product in a minimal amount of a strong solvent (like Dichloromethane or Acetone). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[5] This ensures the sample starts as a very thin, concentrated band, leading to sharper peaks.

-

Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization

-

Potential Cause 1: Solution is Supersaturated or Cooled Too Quickly. The concentration of the solute is too high, or rapid cooling doesn't allow for proper crystal lattice formation.

-

Solution: Controlled Cooling and Seeding.

-

Add a small amount of hot solvent to redissolve the oil.[4]

-

Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling should be avoided.[7]

-

If crystals still do not form, scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.[4]

-

Add a "seed crystal" (a tiny amount of previously purified solid) to induce crystallization.[4]

-

-

-

Potential Cause 2: Presence of Impurities. Impurities can inhibit crystal formation.

-

Solution: Pre-purification. If your material is significantly impure, a rapid "plug" filtration may be necessary. Dissolve the crude product, pass it through a short column (plug) of silica gel with a moderately polar solvent, and concentrate the eluate. This removes baseline impurities and can facilitate subsequent crystallization.[4]

-

Issue 3: Low Recovery of Purified Product

-

Potential Cause 1 (Recrystallization): Using too much solvent. The product has some solubility even in the cold solvent, and using an excessive volume will keep a significant amount dissolved in the mother liquor.

-

Potential Cause 2 (Chromatography): Prematurely combining fractions. Fractions that appear clean by eye might contain impurities.

-

Solution: Analyze Fractions Diligently. Analyze every few fractions by TLC. Only combine the fractions that show a single, clean spot corresponding to your product.[5] It is often wise to keep the "mixed fractions" (those containing both product and impurity) separate for a potential second purification attempt.

-

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is designed for the purification of ~500 mg of crude 2-(2-chloro-5-nitrophenyl)oxazole.

1. Materials & Reagents:

-

Crude product (~500 mg)

-

Silica Gel (60 Å, 230-400 mesh)[5]

-

Mobile Phase: 9:1 Hexane/Ethyl Acetate (v/v) - starting point, adjust based on TLC

-

Sand (acid-washed)

-

Cotton or glass wool

-

Glass chromatography column (e.g., 30 cm x 2 cm)[5]

-

Collection tubes

2. Column Preparation (Wet Packing):

-

Secure the column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom.[5] Add a ~0.5 cm layer of sand.

-

In a beaker, prepare a slurry of ~25-30 g of silica gel in ~100 mL of the 9:1 Hexane/EtOAc mobile phase.[5]

-

Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[5]

-

Open the stopcock and allow the solvent to drain until it is just level with the top of the silica. Do not let the column run dry. Add a ~0.5 cm layer of sand on top of the silica bed.

3. Sample Loading (Dry Loading):

-

Dissolve the 500 mg of crude product in a minimal amount of Dichloromethane (~2-3 mL).

-

Add ~1-2 g of silica gel to this solution.

-

Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

-

Carefully layer this powder onto the sand at the top of the prepared column.

4. Elution and Fraction Collection:

-

Carefully add the mobile phase to the top of the column.

-

Open the stopcock and begin collecting fractions (e.g., 10-15 mL per tube).[5] Use gentle air pressure to achieve a flow rate of about 2 inches per minute.

-

Continuously add fresh mobile phase to the top to ensure the column never runs dry.[5]

5. Monitoring and Product Isolation:

-

Monitor the separation by spotting every few fractions onto a TLC plate. Visualize the spots under a UV lamp (254 nm).[5]

-

Combine the fractions that contain only the pure product.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(2-chloro-5-nitrophenyl)oxazole.

Caption: Troubleshooting workflow for poor chromatographic separation.

Protocol 2: Recrystallization

1. Solvent Selection:

-

Place a small amount of crude product into several test tubes.

-

Test various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, or mixtures like Ethanol/Water).

-

A good solvent will dissolve the compound when hot but show poor solubility when cold.[7] Impurities should ideally remain soluble in the cold solvent or be insoluble in the hot solvent.[7] For many nitrophenyl oxazoles, aqueous ethanol is a good starting point.[10]

2. Dissolution:

-

Place the crude solid in an Erlenmeyer flask with a stir bar.

-

Add the chosen solvent and heat the mixture to a boil with stirring.[7]

-

Add the minimum amount of boiling solvent needed to fully dissolve the solid.[7]

3. Hot Filtration (if necessary):

-

If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.[7]

4. Crystallization:

-

Cover the flask and allow it to cool slowly to room temperature.[7]

-

Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[7]

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

-

Dry the purified crystals in a vacuum oven to remove residual solvent.

Data Summary

| Purification Method | Key Parameters | Best For |

| Flash Column Chromatography | Stationary Phase: Silica Gel | Complex mixtures with multiple components; separation of isomers with different polarities. |

| Mobile Phase (Example): Hexane/Ethyl Acetate (gradient or isocratic) | ||

| Sample Loading: Dry loading recommended | ||

| Recrystallization | Solvent System (Example): Aqueous Ethanol | Removing small amounts of impurities from a solid product (>90% initial purity). Highly scalable. |

| Technique: Slow cooling is critical |

References

- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.

- Application Note: Purification of 4-Chloro-3-nitrophenyl 2-thienyl ketone using Column Chrom

- Suzuki purific

- Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.

- Troubleshooting Purific

- How to Purify an organic compound via recrystallization or reprecipitation?

- column chromatography & purific

- BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. ChemicalBook.

- Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences.

- Column Chromatography Theory. Chemistry Online @ UTSC.

- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.

- An In-depth Technical Guide to 2-Chloro-5-nitrobenzaldehyde (CAS: 6361-21-3). Benchchem.

- Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. Benchchem.

Sources

- 1. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 10. ijcps.org [ijcps.org]

Optimizing cyclization conditions for 2-(2-Chloro-5-nitrophenyl)oxazole

Technical Support Center: High-Efficiency Cyclization Protocols for 2-(2-Chloro-5-nitrophenyl)oxazole

Topic: Optimization of Cyclization Conditions Target Molecule: 2-(2-Chloro-5-nitrophenyl)oxazole Document ID: TSC-OXZ-2024-05 Status: Active / Verified

Introduction: The Engineering of a Heterocycle

You are likely synthesizing 2-(2-Chloro-5-nitrophenyl)oxazole as a critical scaffold for next-generation kinase inhibitors or antimicrobial agents. The electron-deficient nature of the 2-chloro-5-nitrophenyl ring introduces unique challenges: while it deactivates the ring against electrophilic side reactions (like sulfonation), it makes the precursor amide less nucleophilic, often requiring harsher conditions to effect cyclization.

This guide moves beyond standard textbook procedures. We focus on the Robinson-Gabriel cyclodehydration and its modern variants (specifically the Acetal Method ), which offer the highest scalability and reproducibility for this specific substrate.

Module 1: The Chemistry & Mechanism[1][2][3][4][5]

To troubleshoot, you must visualize the failure points. The synthesis typically proceeds via the reaction of 2-chloro-5-nitrobenzoyl chloride with aminoacetaldehyde diethyl acetal, followed by acid-mediated cyclization.

Critical Pathway Analysis:

-

Amide Formation: Formation of the acyclic precursor (stable).

-

Acetal Activation: Acid protonates the acetal alkoxy groups.

-

Cyclization: The amide oxygen attacks the oxocarbenium ion (or ketone equivalent).

-

Aromatization: Elimination of alcohol/water drives the equilibrium to the stable oxazole.

Visualizing the Pathway (DOT Diagram):

Figure 1: Mechanistic pathway for the acid-mediated cyclization of the acetal-amide precursor. Note that the cyclization step is often the rate-determining step hindered by steric bulk or electron-withdrawing groups.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with nitro-substituted aryl oxazoles.

Q1: My reaction mixture turns into a black tar (charring) before conversion is complete. Why?

Diagnosis: Thermal decomposition due to "Hot Spot" exotherms.

The Science: The nitro group is thermally stable, but the combination of Concentrated

-

Switch Reagent: Move to Eaton’s Reagent (

in Methanesulfonic acid).[1] It is a powerful dehydrating agent but non-oxidizing and much milder than sulfuric acid [1]. -

Protocol Adjustment: If you must use

, dilute the reaction with glacial acetic acid (1:1 ratio) to act as a heat sink, though this will increase reaction time.

Q2: I see 50% conversion by TLC, but the reaction stalls. Adding more acid doesn't help.

Diagnosis: Water accumulation (Equilibrium Inhibition).

The Science: The cyclization generates water (or alcohol). If the acid catalyst becomes saturated with water, its Hammett acidity function (

-

Chemical Drying: Add Trifluoroacetic Anhydride (TFAA) or additional

to the mixture to chemically scavenge the water produced. -

The "PPA" Method: Use Polyphosphoric Acid (PPA). Its polymeric anhydride chains chemically consume water, driving the equilibrium forward [2].

Q3: Is the 2-Chloro substituent stable under these acidic conditions?

Diagnosis: Hydrolytic stability concern.

The Science: Generally, yes. The 2-chloro position is activated for nucleophilic aromatic substitution (

Module 3: Optimized Experimental Protocol

Recommended Route: Cyclodehydration using Eaton's Reagent. Rationale: High yield, low charring, simple workup.[2]

Step 1: Amide Formation (Precursor)

-

Dissolve 2-chloro-5-nitrobenzoyl chloride (1.0 eq) in DCM (anhydrous).

-

Add Aminoacetaldehyde diethyl acetal (1.1 eq) and

(1.2 eq) at -

Stir at RT for 2 hours. Wash with water, dry, and concentrate.[3][4][5]

-

Checkpoint: Isolate the amide as a solid/oil. Purity should be

by NMR before proceeding.

-

Step 2: Cyclization (The Critical Step)

-

Setup: Charge the crude amide (1.0 g) into a flask.

-

Reagent: Add Eaton’s Reagent (5 mL per gram of substrate). Do not use solvent.

-

Reaction: Heat to

for 2–4 hours.-

Monitoring: Check TLC (EtOAc/Hexane). The acyclic acetal moves slower than the oxazole product.

-

-

Workup:

-

Cool to RT.

-

Pour slowly into Ice Water (exothermic!).

-

Neutralize with saturated

until pH -

Extract with Ethyl Acetate (

).

-

-

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Data Comparison: Cyclization Agents

| Reagent | Temp ( | Time (h) | Yield (%) | Purity Profile | Notes |

| Conc. | 100 | 1 | 45-60 | Low (Tarry) | High charring risk; difficult workup. |

| PPA (Polyphosphoric Acid) | 140 | 3 | 75-85 | High | Viscous; difficult to stir and quench. |

| Eaton's Reagent | 60 | 3 | 88-92 | Excellent | Recommended. Clean conversion, easy quench. |

| 110 | 5 | 60-70 | Moderate | Chlorinated byproducts possible. |

Module 4: Decision Logic for Optimization

Use this workflow to determine the best path if the standard protocol fails.

Figure 2: Troubleshooting logic flow for oxazole cyclization optimization.

References

-

Eaton, P. E., & Carlson, G. R. (1973). Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.

- Wipf, P. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. In The Chemistry of Heterocyclic Compounds. Wiley-Interscience.

-

BenchChem Technical Notes. (2025). Robinson-Gabriel Synthesis of 2-Substituted Oxazoles.

-

Tominaga, Y., et al. (1988). Synthesis of Cyclazines and Related Compounds. Heterocycles, 27(9). (Describes acid-mediated cyclization of methylthio groups, relevant for mechanism comparison).

Sources

Technical Support Center: Selective Reduction of 2-(2-Chloro-5-nitrophenyl)oxazole

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the chemoselective reduction of 2-(2-chloro-5-nitrophenyl)oxazole. This resource is tailored for researchers, medicinal chemists, and process development professionals who are navigating the complexities of reducing an aromatic nitro group while preserving a labile aryl chloride and a potentially sensitive oxazole ring. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this delicate transformation effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and concerns regarding this specific reduction.